molecular formula C9H11NO B8005829 (R)-Chroman-3-amine

(R)-Chroman-3-amine

Cat. No.: B8005829
M. Wt: 149.19 g/mol
InChI Key: SVWDNDQOXZHBRM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Chroman-3-amine, also known as ®-3-Amino-2,3-dihydro-2H-1-benzopyran, is a chiral amine derivative of chroman. Chroman is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The ®-enantiomer of chroman-3-amine is of particular interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Chroman-3-amine typically involves the following steps:

    Starting Material: The synthesis often begins with chroman-3-one.

    Reduction: Chroman-3-one is reduced to ®-chroman-3-ol using a chiral catalyst to ensure the formation of the ®-enantiomer.

    Amination: The hydroxyl group of ®-chroman-3-ol is then converted to an amine group through an amination reaction, often using reagents like ammonia or amines in the presence of a catalyst.

Industrial Production Methods: Industrial production of ®-Chroman-3-amine may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and enzymatic methods are often employed to achieve high enantiomeric purity.

Types of Reactions:

    Oxidation: ®-Chroman-3-amine can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: It can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other substituted amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides, sulfonyl chlorides, or alkyl halides.

Major Products:

    Oxidation: Imines, oximes.

    Reduction: Various reduced amine derivatives.

    Substitution: Amides, sulfonamides, substituted amines.

Scientific Research Applications

®-Chroman-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Chroman-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (S)-Chroman-3-amine: The enantiomer of ®-Chroman-3-amine, with different biological activities.

    Chroman-3-ol: The hydroxyl derivative, used as an intermediate in the synthesis of ®-Chroman-3-amine.

    Chroman-3-one: The ketone precursor in the synthesis of ®-Chroman-3-amine.

Uniqueness: ®-Chroman-3-amine is unique due to its chiral nature and specific biological activities. Its enantiomeric purity and specific interactions with biological targets make it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

(3R)-3,4-dihydro-2H-chromen-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWDNDQOXZHBRM-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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